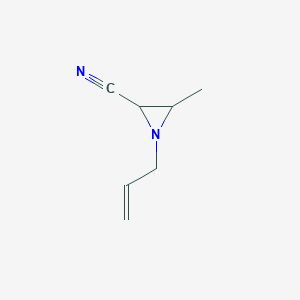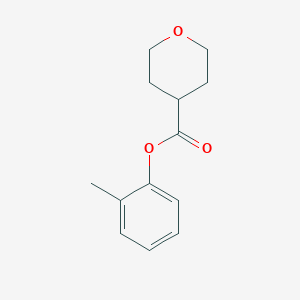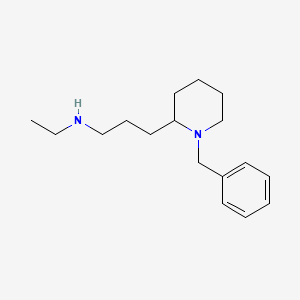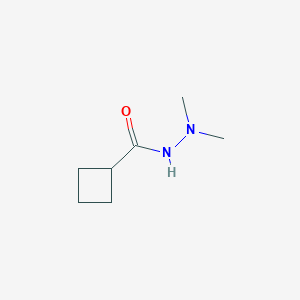
Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide is an organic compound with a unique structure that includes a cyclobutane ring and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with 2,2-dimethylhydrazine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under mild conditions.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Production of cyclobutanol derivatives.
Substitution: Generation of various substituted hydrazides.
Applications De Recherche Scientifique
Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of cyclobutanecarboxylic acid, 2,2-dimethylhydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Cyclobutanecarboxylic acid: Shares the cyclobutane ring but lacks the hydrazide group.
Cyclobutylamine: Contains an amine group instead of a carboxylic acid.
Cyclobutanone: Features a ketone group in place of the carboxylic acid.
Uniqueness: Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide is unique due to the presence of both the cyclobutane ring and the hydrazide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propriétés
Numéro CAS |
58585-57-2 |
|---|---|
Formule moléculaire |
C7H14N2O |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
N',N'-dimethylcyclobutanecarbohydrazide |
InChI |
InChI=1S/C7H14N2O/c1-9(2)8-7(10)6-4-3-5-6/h6H,3-5H2,1-2H3,(H,8,10) |
Clé InChI |
VZVDZMGDUXSONO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)NC(=O)C1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


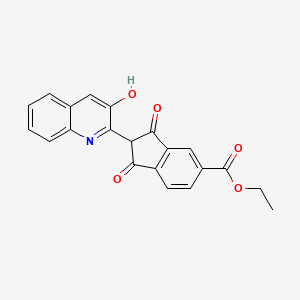
![3-Methylcyclohepta[b]pyrrole-2,8(1H,3H)-dione](/img/structure/B13957942.png)
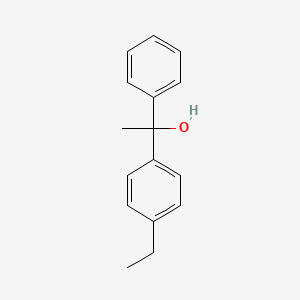

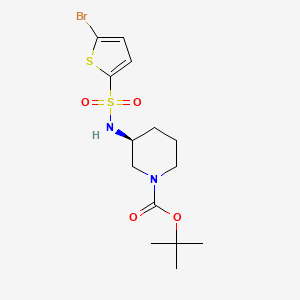
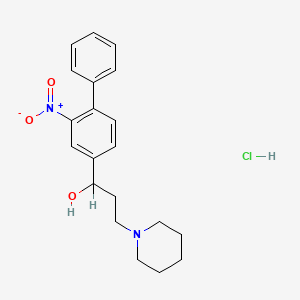
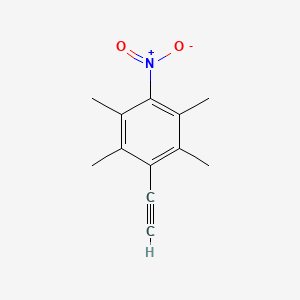
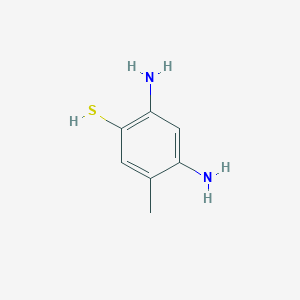

![2-Chloro-5-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13957984.png)

